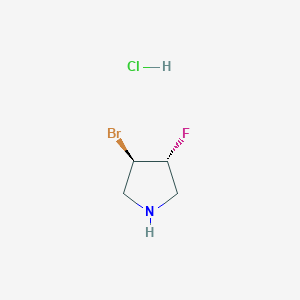

(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidines are a class of organic compounds that contain a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The compound you mentioned, “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride”, likely belongs to this class, with bromine and fluorine substituents at the 3rd and 4th positions, respectively.

Synthesis Analysis

While specific synthesis methods for “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” were not found, similar compounds such as “(3R,4R)-4-acetoxy-3-[®-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone” have been synthesized from suitable precursors . The synthesis often involves complex reactions and careful control of conditions to ensure the correct stereochemistry.Molecular Structure Analysis

The molecular structure of a compound like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” would likely involve a six-membered ring with one nitrogen atom (forming the pyrrolidine structure), along with bromine and fluorine substituents at the 3rd and 4th positions . The “3R,4R” notation indicates the stereochemistry of these substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” would depend on its specific structure. For example, a similar compound, “(3R,4R)-3,4-Dibromohexane”, has a molecular formula of C6H12Br2 and an average mass of 243.967 Da .科学的研究の応用

Synthesis and Medicinal Chemistry

(3R,4R)-3-Bromo-4-fluoropyrrolidine derivatives are significant in the field of medicinal chemistry due to their utility as synthons in the synthesis of complex molecules. For example, 4-fluoropyrrolidine derivatives have been used in the preparation of dipeptidyl peptidase IV inhibitors, which are important for therapeutic applications. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, through double fluorination, has facilitated the creation of 4-fluoropyrrolidine-2-carboxamides, -N-methoxy-N-methylcarboxamide (Weinreb amide), -carboxylate methyl esters, and -carbonitriles. The crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride, in particular, has been highlighted as a valuable synthon due to its high yield of preparation and ease of isolation as an enantiomerically pure compound (Singh & Umemoto, 2011).

Structural Studies

The structural aspects of compounds related to (3R,4R)-3-Bromo-4-fluoropyrrolidine have been explored through synthesis and crystal structure analysis. Studies on 3,4-dibromopyrrolidine hydrochloride have revealed the conformational details of the dibromopyrrolidine ring, which adopts a slightly deformed envelope shape. The cis conformation of the bromine atoms and the presence of short Cl⋯H—N hydrogen bonds, which link the 3,4-dibromopyrrolidine cations and Cl− anions, have been specifically noted. Such structural insights contribute to the understanding of molecular interactions and reactivity patterns of halogenated pyrrolidines (Bukowska-strzyzewska et al., 1980).

Fluorination Techniques

The synthesis of fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, demonstrates the importance of fluorination techniques in medicinal chemistry. These fluorinated compounds serve as bifunctional building blocks for the development of pharmaceutical compounds. The regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine has been a key step in the synthesis of these compounds, highlighting the role of halogenation in the modification of molecular structures for desired biological activities (Verniest et al., 2010).

将来の方向性

The future directions for research on compounds like “(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride” could involve further exploration of their synthesis, properties, and potential applications. For example, tau PET imaging is a promising area of research for compounds that can bind to tau proteins, which are implicated in neurodegenerative diseases .

特性

IUPAC Name |

(3R,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFZGVIAZIUDQJ-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2883874.png)

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)